
3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid is a synthetic organic compound with intriguing chemical properties and potential applications in various scientific fields. Characterized by its unique quinazolinone core structure, it includes an iodo-substituent, making it valuable for research in both organic chemistry and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid typically begins with the construction of the quinazolinone core. This involves a multi-step process starting from readily available aromatic amines and aldehydes. Iodination is achieved using iodine or iodine monochloride under controlled conditions.
Key steps:
Formation of the quinazolinone ring: : Utilizing amine and aldehyde precursors.
Iodination: : Using reagents such as iodine or iodine monochloride.
Attachment of benzoic acid moiety: : Coupling reactions to introduce the benzoic acid group.
Industrial Production Methods: Industrial production scales up the laboratory synthesis, employing large-scale reactors and continuous flow techniques. Optimization of reaction conditions such as temperature, solvent, and reactant concentration ensures higher yield and purity.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting the quinazolinone core.
Reduction: : Reduction may involve the nitro or carbonyl groups.
Substitution: : The iodo-substituent allows for various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of agents like potassium permanganate or chromium trioxide.
Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Reactions involving nucleophiles such as thiols, amines, or alkoxides.
Major Products
Oxidation: : Produces oxidized derivatives with altered electronic properties.
Reduction: : Leads to reduced forms with potential changes in bioactivity.
Substitution: : Yields substituted derivatives, expanding its chemical diversity.
科学研究应用
In Chemistry
Serves as a building block for synthesizing more complex molecules.
Studied for its unique electronic and steric properties.
In Biology
Explored for its interaction with biological macromolecules.
Potential use as a biochemical probe.
In Medicine
Investigated for its potential as an anticancer agent due to the presence of the quinazolinone core, known for its biological activities.
Studied for its antimicrobial properties.
In Industry
Utilized in the development of novel materials with specific electronic properties.
作用机制
3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid exerts its effects by interacting with specific molecular targets. The mechanism often involves binding to enzymes or receptors, disrupting normal cellular processes.
Molecular Targets and Pathways
Enzymes: : Inhibits or modulates the activity of key enzymes involved in cell growth and division.
Receptors: : May interact with cellular receptors, influencing signal transduction pathways.
相似化合物的比较
3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid stands out due to its unique combination of an iodo-substituent and benzoic acid moiety. Compared to similar quinazolinone derivatives, it offers distinct electronic properties and potential biological activities.
Similar Compounds
6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid: : Differs by the halogen substituent, affecting reactivity and bioactivity.
3-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid: : Shares similarities but varies in halogen type, influencing its chemical behavior.
Now, let’s dive into these details. If anything sparks a specific curiosity, let's explore further.
属性
IUPAC Name |
3-(6-iodo-2-methyl-4-oxoquinazolin-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2O3/c1-9-18-14-6-5-11(17)8-13(14)15(20)19(9)12-4-2-3-10(7-12)16(21)22/h2-8H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJDKXRIFKBZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(4-ethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2859149.png)

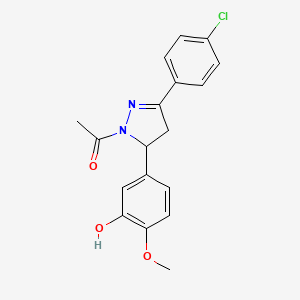
![4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2859152.png)
![3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2859155.png)
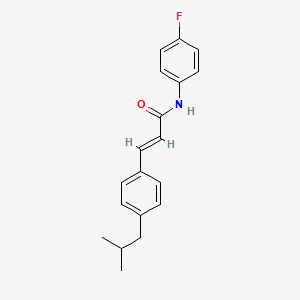
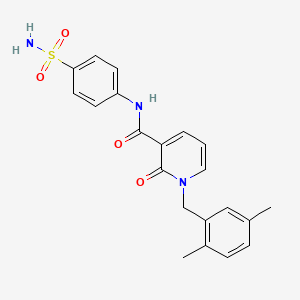
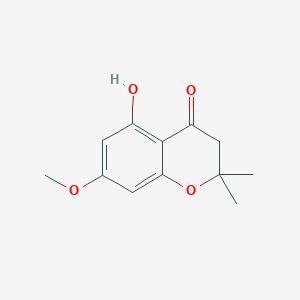
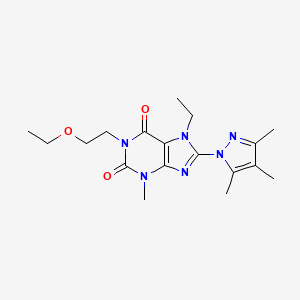
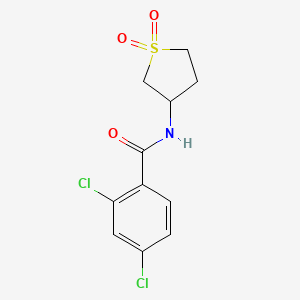
![3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2859167.png)
![2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2859168.png)
![2-(3-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2859171.png)
![2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2859172.png)
